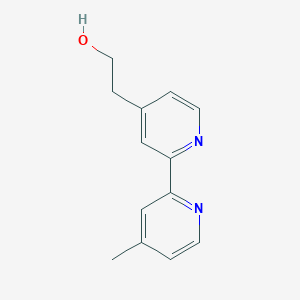![molecular formula C15H21NO4 B15334855 3-[4-[(Boc-amino)methyl]phenyl]oxetan-3-ol](/img/structure/B15334855.png)
3-[4-[(Boc-amino)methyl]phenyl]oxetan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-[(Boc-amino)methyl]phenyl]oxetan-3-ol is a chemical compound that belongs to the class of oxetanes, which are four-membered cyclic ethers. This compound features a phenyl group substituted with a Boc-protected amino group and an oxetane ring. It is of interest in various scientific research applications due to its unique structural properties and potential biological activities.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 4-aminomethylphenol as the starting material.
Protection of Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected intermediate.
Formation of Oxetane Ring: The oxetane ring is formed through a cyclization reaction, often using a suitable cyclodehydrating agent such as dicyclohexylcarbodiimide (DCC) in the presence of a base.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring the use of cost-effective reagents and optimizing reaction conditions to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: The phenyl group can undergo oxidation reactions to form various oxidized products.
Reduction: The Boc-protected amino group can be reduced to form the corresponding amine.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Manganese dioxide (MnO2) in carbon tetrachloride (CCl4) is commonly used for the oxidation of the phenyl group.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for the reduction of the Boc-protected amino group.
Substitution: Strong nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Quinones, hydroquinones, and other oxidized phenyl derivatives.
Reduction: The corresponding amine derivative of the Boc-protected amino group.
Substitution: Various substituted oxetanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules and natural products. Biology: Medicine: The compound may be explored for its pharmacological properties, such as its potential use as a lead compound in drug discovery. Industry: It can be utilized in the development of new materials and chemical processes due to its unique structural features.
Wirkmechanismus
The mechanism by which 3-[4-[(Boc-amino)methyl]phenyl]oxetan-3-ol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact molecular pathways involved would need to be elucidated through detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
3-[4-(Aminomethyl)phenyl]oxetan-3-ol: Lacks the Boc-protected amino group.
3-(4-Methoxyphenyl)oxetan-3-ol: Contains a methoxy group instead of the amino group.
3-(4-Hydroxymethylphenyl)oxetan-3-ol: Contains a hydroxymethyl group instead of the amino group.
Uniqueness: The presence of the Boc-protected amino group in 3-[4-[(Boc-amino)methyl]phenyl]oxetan-3-ol makes it distinct from other oxetanes, providing additional functionality and potential for further chemical modifications.
This comprehensive overview highlights the significance of this compound in various scientific fields and its potential applications. Further research and development may uncover additional uses and benefits of this intriguing compound.
Eigenschaften
Molekularformel |
C15H21NO4 |
|---|---|
Molekulargewicht |
279.33 g/mol |
IUPAC-Name |
tert-butyl N-[[4-(3-hydroxyoxetan-3-yl)phenyl]methyl]carbamate |
InChI |
InChI=1S/C15H21NO4/c1-14(2,3)20-13(17)16-8-11-4-6-12(7-5-11)15(18)9-19-10-15/h4-7,18H,8-10H2,1-3H3,(H,16,17) |
InChI-Schlüssel |
KVJSVUPLSHJMPI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C2(COC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B15334774.png)



![4-Bromo-2-fluoro-N-[2-(1-piperidyl)ethyl]aniline](/img/structure/B15334802.png)

![2-(3,4-Dichlorophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B15334814.png)




![7,7-Difluoro-1,4-dioxaspiro[4.4]nonane](/img/structure/B15334856.png)

